4-Methyl-[1,2,3]thiadiazole-5-carboxamidine
Overview
Description
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is a heterocyclic compound that has garnered interest due to its potential biological activities This compound is characterized by a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
The primary target of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is Gram-positive bacteria . The compound has shown potential antimicrobial activity, suggesting that it may interact with key proteins or enzymes within these bacteria to exert its effects .
Mode of Action
This could involve binding to a specific site on the target protein or enzyme, disrupting its structure or function and thereby inhibiting the growth of the bacteria .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it impacts pathways essential for bacterial growth and survival .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s lipophilicity has been studied, which is an important factor influencing its absorption and distribution within the body .
Result of Action
The primary result of the action of this compound is the inhibition of growth in Gram-positive bacteria . This suggests that the compound could have potential use as an antimicrobial agent .
Biochemical Analysis
Biochemical Properties
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine plays a significant role in biochemical reactions, particularly in antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the suppression of bacterial growth . The compound’s interaction with proteins often involves binding to active sites, thereby inhibiting enzyme activity and affecting cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy. Long-term studies have demonstrated that prolonged exposure to the compound can result in sustained cellular responses, including continued inhibition of bacterial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. Beyond this threshold, increasing the dose does not proportionally enhance the effect and may lead to adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to disrupted energy production and biosynthesis . Additionally, it can affect the levels of specific metabolites, altering cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its bioactivity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as thiols or amines.
Substitution: The carboxamidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, typically used in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamidine group under basic conditions, often in solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Industry: The compound’s reactivity and stability make it useful in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamidine group, affecting its reactivity and biological activity.
4-Methyl-[1,2,3]thiadiazole-5-thiol:
4-Methyl-[1,2,3]thiadiazole-5-amine: The amine group introduces different reactivity and potential for forming hydrogen bonds.
Uniqueness
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is unique due to the presence of the carboxamidine group, which enhances its reactivity and potential biological activities. This makes it a valuable compound for developing new materials, drugs, and industrial products.
Biological Activity
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structure and Properties
The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of the methyl group at position 4 and the carboxamidine functional group contribute to its unique chemical properties and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a 1,2,3-thiadiazole core can inhibit the growth of various bacterial strains and fungi. The mechanisms often involve disruption of cellular membranes or interference with metabolic pathways.
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. A study demonstrated that compounds containing the thiadiazole moiety exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 0.15 | Induces apoptosis |
This compound | A549 | 0.08 | Cell cycle arrest at G2/M |
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial in conditions characterized by chronic inflammation.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Interaction with DNA : Some studies suggest that thiadiazoles can intercalate with DNA, disrupting replication and transcription.
- Oxidative Stress Modulation : By regulating reactive oxygen species (ROS) levels, it can protect cells from oxidative damage.
Study on Anticancer Activity
In a controlled study published in a peer-reviewed journal, researchers synthesized several thiadiazole derivatives and tested their effects on cancer cell lines. The results indicated that those with specific substitutions at the thiadiazole ring exhibited enhanced cytotoxicity compared to others. For example:
- Compound A : IC50 = 0.05 µM against MCF-7
- Compound B : IC50 = 0.10 µM against A549
These findings underscore the importance of structural modifications in enhancing biological activity.
Antimicrobial Efficacy Research
Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens such as E. coli and S. aureus. The results showed that compounds with a carboxamidine group displayed superior activity compared to those without it.
Properties
IUPAC Name |
4-methylthiadiazole-5-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S.ClH/c1-2-3(4(5)6)9-8-7-2;/h1H3,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBGMCPWNWZPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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